molecular formula C17H19N5O4S2 B15004050 N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide

N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide

Cat. No.: B15004050
M. Wt: 421.5 g/mol
InChI Key: FWDXYNXZOYAVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrazine moiety, an imidazolidinone ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the methoxypyrazine derivative, followed by the formation of the imidazolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazine derivatives .

Scientific Research Applications

N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H19N5O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-methoxypyrazin-2-yl)-4-(5-oxo-4-propan-2-yl-2-sulfanylideneimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H19N5O4S2/c1-10(2)13-16(23)22(17(27)20-13)11-4-6-12(7-5-11)28(24,25)21-14-15(26-3)19-9-8-18-14/h4-10,13H,1-3H3,(H,18,21)(H,20,27)

InChI Key

FWDXYNXZOYAVMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.